molecular formula C25H21BrFN5O2S B2582553 5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898465-53-7

5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

カタログ番号: B2582553
CAS番号: 898465-53-7
分子量: 554.44
InChIキー: DNFHJQHPVVHIGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H21BrFN5O2S and its molecular weight is 554.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structural Overview

The molecular formula of the compound is C25H21BrFN5O2SC_{25}H_{21}BrFN_{5}O_{2}S, and it has a molecular weight of 554.4 g/mol . The presence of bromine and fluorine atoms in the structure suggests potential interactions with biological targets that could lead to various therapeutic effects.

Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds similar to those containing thiazole and triazole moieties have been tested in picrotoxin-induced convulsion models. These studies showed that certain analogues could provide significant protection against seizures, with effective doses suggesting a promising avenue for developing new anticonvulsant medications .

Antitumor Activity

Thiazole and triazole compounds have been extensively studied for their anticancer effects. Recent investigations into thiazole-integrated pyridine derivatives have demonstrated their ability to inhibit cancer cell proliferation across various lines, including breast cancer (MCF-7) and prostate cancer (PC3). One study reported an analogue with an IC50 value of 5.71 μM , indicating superior efficacy compared to standard treatments like 5-fluorouracil . The structural features contributing to this activity include electron-withdrawing groups that enhance interaction with cellular targets.

Antibacterial Properties

The antibacterial efficacy of thiazole derivatives has also been documented. Compounds synthesized with imidazotriazole structures showed enhanced activity against various bacterial strains, including Staphylococcus epidermidis. The presence of specific substituents was crucial for achieving higher antimicrobial activity . This suggests that the compound may also possess similar antibacterial properties.

Case Study 1: Anticonvulsant Screening

In a study evaluating various thiazole derivatives for anticonvulsant activity, compounds similar to the target compound were tested using animal models. Results indicated a significant protective effect against induced seizures, highlighting the potential for developing new therapies for epilepsy .

Case Study 2: Anticancer Efficacy

A series of thiazole-pyridine hybrids were synthesized and evaluated against multiple cancer cell lines. One particular derivative exhibited remarkable cytotoxicity with an IC50 value significantly lower than traditional chemotherapeutics. This finding underscores the importance of structural diversity in enhancing anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeBiological EffectReference
AnticonvulsantSignificant seizure protection
AntitumorIC50 = 5.71 μM against MCF-7
AntibacterialEffective against Staphylococcus spp.

特性

IUPAC Name

5-[(4-bromophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrFN5O2S/c26-17-9-7-16(8-10-17)21(31-13-11-30(12-14-31)19-5-2-1-4-18(19)27)22-24(33)32-25(35-22)28-23(29-32)20-6-3-15-34-20/h1-10,15,21,33H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFHJQHPVVHIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=C(C=C3)Br)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。